5-{[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-(4-methylphenyl)-4H,5H-pyrazolo[1,5-a]pyrazin-4-one
Description
The compound 5-{[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-(4-methylphenyl)-4H,5H-pyrazolo[1,5-a]pyrazin-4-one is a heterocyclic molecule featuring a pyrazolo[1,5-a]pyrazin-4-one core. This core is substituted at the 5-position with a 1,2,4-oxadiazole ring bearing a 3,4-dimethoxyphenyl group and at the 2-position with a 4-methylphenyl group. The 1,2,4-oxadiazole moiety is known for its metabolic stability and role in enhancing bioavailability, while the 3,4-dimethoxyphenyl substituent may contribute to π-π stacking interactions in biological targets . The 4-methylphenyl group at position 2 likely influences steric and electronic properties, affecting binding affinity and selectivity.
Properties
IUPAC Name |
5-[[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]-2-(4-methylphenyl)pyrazolo[1,5-a]pyrazin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21N5O4/c1-15-4-6-16(7-5-15)18-13-19-24(30)28(10-11-29(19)26-18)14-22-25-23(27-33-22)17-8-9-20(31-2)21(12-17)32-3/h4-13H,14H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJJYTMXYYCIZQK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN3C=CN(C(=O)C3=C2)CC4=NC(=NO4)C5=CC(=C(C=C5)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21N5O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Structural Analogues with Pyrazolo[1,5-a]Pyrazin-4-One Cores
a. 2-(4-Chlorophenyl)-5-(3,4-Dimethoxyphenethyl)-6,7-Dihydropyrazolo[1,5-a]Pyrazin-4(5H)-One
- Key Differences: The title compound replaces the 4-methylphenyl group with a 4-chlorophenyl substituent and introduces a phenethyl linker between the oxadiazole and pyrazinone rings.
b. 3-(Hydroxymethyl)-5-[(5-Methyl-1,3,4-Oxadiazol-2-yl)Methyl]-2-Phenylpyrazolo[1,5-a]Pyrazin-4(5H)-One
- Key Differences : This analogue substitutes the 3,4-dimethoxyphenyl group with a methyl-oxadiazole and adds a hydroxymethyl group.
Analogues with Modified Heterocyclic Cores
a. Pyrazolo[3,4-b]Pyrazin-5(4H)-Ones
- Example : 1,3-Dimethyl-6-substituted derivatives (e.g., 13a–e in ).
- Key Differences : The pyrazine ring is fused at positions 3 and 4 of the pyrazole instead of 1 and 3.
b. Pyrazolo[1,5-a]Pyrimidin-7(4H)-Ones
- Example : MK66 (5-(4-methoxyphenyl)-2-phenylpyrazolo[1,5-a]pyrimidin-7(4H)-one).
- Key Differences: Replaces the pyrazinone core with pyrimidinone.
- Impact: The pyrimidinone core may enhance hydrogen-bonding capacity compared to pyrazinone, altering target selectivity .
Functional Group Variations in Oxadiazole Derivatives
a. 5-(3,4-Dimethoxyphenyl)-1,2,4-Oxadiazole Derivatives
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
